

An In-Depth Technical Guide to the Chemical Structure and Properties of Tristearin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tristearin, a simple triglyceride derived from three units of stearic acid and a glycerol backbone, is a key component of many natural fats and oils. Its well-defined chemical structure and physical properties make it a valuable compound in various scientific and industrial applications, including as an excipient in pharmaceutical formulations, a standard in lipid analysis, and a component in the food and cosmetic industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to **tristearin**, presented in a format tailored for researchers and professionals in the scientific community.

Chemical Structure and Identification

Tristearin, systematically named propane-1,2,3-triyl tristearate, is a saturated triglyceride. The molecule consists of a central glycerol molecule esterified with three molecules of stearic acid, an 18-carbon saturated fatty acid.[1][2]

Molecular Diagram:

Caption: Chemical structure of **Tristearin**.

Table 1: Chemical Identifiers of Tristearin



Identifier	Value	
IUPAC Name	2,3-di(octadecanoyloxy)propyl octadecanoate[3]	
Synonyms	Glyceryl tristearate, Stearin, Trioctadecanoin[2] [3]	
CAS Number	555-43-1[1]	
Molecular Formula	C57H110O6[1][3]	
Molecular Weight	891.48 g/mol [4]	
SMILES	CCCCCCCCCCCC(=0)OCC(COC(= CCCCCCCCCCCCCCCC(=0)OCC(COC(=	
InChIKey	DCXXMTOCNZCJGO-UHFFFAOYSA-N[3]	

Physicochemical Properties

Tristearin is a white, odorless, and tasteless powder at room temperature.[2][3] It exhibits polymorphism, meaning it can exist in different crystalline forms (α , β ', and β), each with a distinct melting point.[2]

Table 2: Physicochemical Data of Tristearin

Property	Value	Conditions
Melting Point	55 °C (α-form), 65 °C (β'-form), 72.5 °C (β-form)[2]	
Boiling Point	235 - 240 °C[5]	18 mmHg
Density	0.8559 g/cm ³ [3]	at 90 °C
Refractive Index	1.4385[3]	at 80 °C
Solubility	Insoluble in water.[3] Soluble in acetone, benzene, chloroform, and hot ethanol.[3][6]	



Experimental Protocols

This section details standardized methodologies for determining the key physicochemical properties of **tristearin**.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of tristearin.

Methodology:

- Sample Preparation: A small amount of dry **tristearin** powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device) containing a heat-transfer fluid like silicone oil.
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of **tristearin** in various solvents.

Methodology:

Qualitative Assessment: A small, known amount of tristearin (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C). The mixture is vortexed or agitated for a set period. Visual inspection determines if the solid has dissolved completely, partially, or not at all.



Quantitative Assessment (Shake-Flask Method): An excess amount of tristearin is added to
a known volume of the solvent in a sealed flask. The flask is agitated at a constant
temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The
saturated solution is then filtered to remove any undissolved solid. A known volume of the
filtrate is taken, the solvent is evaporated, and the mass of the remaining tristearin is
determined. The solubility is then expressed as mass of solute per volume or mass of
solvent (e.g., mg/mL or g/100g).

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **tristearin**.

Methodology:

- Sample Preparation: A sample of **tristearin** (typically 5-20 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum and enhance the signal-to-noise ratio. Due to the long relaxation times of quaternary carbons, a longer relaxation delay may be necessary for accurate integration in quantitative ¹³C NMR.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Objective: To identify the functional groups present in **tristearin**.

Methodology (KBr Pellet Method):

• Sample Preparation: A small amount of **tristearin** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is transparent to infrared radiation.



- Pellet Formation: The mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of tristearin.

Methodology (Electron Ionization - EI):

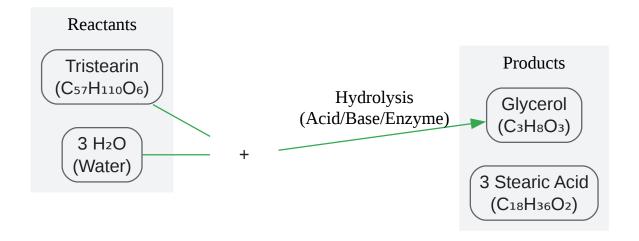
- Sample Introduction: A small amount of the **tristearin** sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is vaporized by heating in a high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M+).

Chemical Reactivity: Hydrolysis

Tristearin, as an ester, can undergo hydrolysis to yield glycerol and three molecules of stearic acid. This reaction can be catalyzed by acid, base, or enzymes (lipases). Base-catalyzed hydrolysis is commonly known as saponification and is the fundamental reaction for soap making.

Hydrolysis of Tristearin:





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Caption: Hydrolysis of tristearin.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of **tristearin**, a fundamental triglyceride. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined experimental protocols provide a basis for its analysis and characterization in a laboratory setting. The visualizations of its structure and hydrolysis reaction offer a clear representation of its chemical nature. This comprehensive information is intended to support researchers, scientists, and drug development professionals in their work with this important lipid molecule.

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References

- 1. iunajaf.edu.iq [iunajaf.edu.iq]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts PMC [pmc.ncbi.nlm.nih.gov]



- 3. cbspd.com [cbspd.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
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